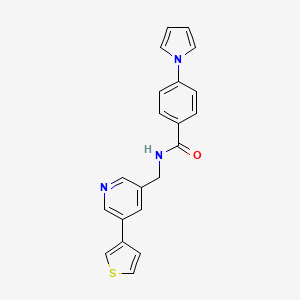
4-(1H-pyrrol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H17N3OS and its molecular weight is 359.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(1H-pyrrol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (commonly referred to as Pyrrol-Benzamide) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Pyrrol-Benzamide is characterized by its unique structural components, which include a pyrrole ring, a thiophene-substituted pyridine moiety, and a benzamide group. The molecular formula is C18H18N4OS, with a molecular weight of approximately 342.43 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli , showing promising antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrrol-Benzamide | TBD | TBD |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Staphylococcus aureus |
Anticancer Activity
Pyrrol-Benzamide and its analogs have shown potential anticancer effects in various studies. For example, certain benzamide derivatives have been reported to exhibit IC50 values against cancer cell lines (e.g., MCF-7, A549) in the range of 3.0 to 10.0 µM, indicating significant growth inhibition .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Pyrrol-Benzamide | TBD | TBD |
| Doxorubicin | ~0.5 | MCF-7 |
| 5-Fluorouracil | ~5.85 | A549 |
The mechanism by which Pyrrol-Benzamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may bind through hydrogen bonding or hydrophobic interactions, leading to modulation of their activity . For instance, compounds similar to Pyrrol-Benzamide have been noted for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies
- Antibacterial Evaluation : A study evaluated various pyrrole-benzamide derivatives for their antibacterial activity against multiple strains of bacteria. The findings suggested that modifications in the structure significantly influenced potency, with some derivatives outperforming traditional antibiotics .
- Anticancer Screening : In vitro assays conducted on breast cancer cell lines demonstrated that certain derivatives of Pyrrol-Benzamide induced apoptosis at low micromolar concentrations, suggesting a potential pathway for therapeutic development .
Propiedades
IUPAC Name |
4-pyrrol-1-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-21(17-3-5-20(6-4-17)24-8-1-2-9-24)23-13-16-11-19(14-22-12-16)18-7-10-26-15-18/h1-12,14-15H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHFOIVCZPHSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














